molecular formula C7H9NO2 B1370058 1,6-Dioxaspiro[2.5]octane-2-carbonitrile CAS No. 883442-47-5

1,6-Dioxaspiro[2.5]octane-2-carbonitrile

Cat. No.: B1370058
CAS No.: 883442-47-5
M. Wt: 139.15 g/mol
InChI Key: IPHRJNDSVHURSO-UHFFFAOYSA-N
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Description

1,6-Dioxaspiro[2.5]octane-2-carbonitrile is an organic compound with the molecular formula C7H9NO2. It is characterized by a spirocyclic structure containing a nitrile group and two oxygen atoms in a six-membered ring. This compound is used as a building block in organic synthesis and has various applications in scientific research and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

1,6-Dioxaspiro[2.5]octane-2-carbonitrile can be synthesized from tetrahydro-4H-pyran-4-one and chloroacetonitrile. The reaction involves the formation of a spirocyclic intermediate, which is then converted to the desired product through a series of steps . The reaction conditions typically include the use of a base, such as sodium hydride, and an aprotic solvent, such as dimethylformamide (DMF).

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis methods used in research laboratories can be scaled up for industrial production with appropriate optimization of reaction conditions and purification techniques.

Chemical Reactions Analysis

Types of Reactions

1,6-Dioxaspiro[2.5]octane-2-carbonitrile undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitrile group to an amine group.

    Substitution: The nitrile group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are used.

    Substitution: Nucleophiles such as amines and alcohols can react with the nitrile group under basic or acidic conditions.

Major Products Formed

    Oxidation: Oxidized derivatives of the spirocyclic structure.

    Reduction: Amines and other reduced forms of the compound.

    Substitution: Substituted derivatives with various functional groups.

Scientific Research Applications

1,6-Dioxaspiro[2.5]octane-2-carbonitrile has several applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential use in drug discovery and development.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 1,6-Dioxaspiro[2.5]octane-2-carbonitrile involves its interaction with molecular targets through its nitrile group and spirocyclic structure. The compound can form covalent bonds with nucleophilic sites on biomolecules, leading to various biological effects. The specific pathways and targets involved depend on the context of its application and the nature of the interacting molecules .

Comparison with Similar Compounds

Similar Compounds

  • 1,4-Dioxaspiro[4.5]decane-2-carbonitrile
  • 1,3-Dioxaspiro[4.4]nonane-2-carbonitrile
  • 1,5-Dioxaspiro[5.5]undecane-2-carbonitrile

Uniqueness

1,6-Dioxaspiro[2.5]octane-2-carbonitrile is unique due to its specific spirocyclic structure and the presence of a nitrile group. This combination of features imparts distinct chemical reactivity and potential biological activities compared to other similar compounds .

Properties

IUPAC Name

1,6-dioxaspiro[2.5]octane-2-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO2/c8-5-6-7(10-6)1-3-9-4-2-7/h6H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPHRJNDSVHURSO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC12C(O2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301275613
Record name 1,6-Dioxaspiro[2.5]octane-2-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301275613
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

139.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

883442-47-5
Record name 1,6-Dioxaspiro[2.5]octane-2-carbonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=883442-47-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,6-Dioxaspiro[2.5]octane-2-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301275613
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Dissolve tetrahydropyran-4-one (5.0 mL, 54.2 mmol) and chloroacetonitrile (3.4 mL, 53.5 mmol) in tert-butanol (1 mL) and add drop-wise a solution of potassium tert-butoxide (54 mL, 54 mmol, 1.0 M in tert-butanol) over 20 minutes. Stir for 16 hours, dilute with water and quench slowly with 1 N hydrochloric acid. Extract with diethyl ether (×3). Combine extracts and wash with saturated aqueous sodium chloride solution, dry (magnesium sulfate), filter, concentrate and purify (silica gel chromatography, eluting with 0:100 to 1:1 ethyl acetate:hexanes) to give the desired compound as a light yellow oil (4.4 g, 59%).
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5 mL
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1 mL
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54 mL
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0 (± 1) mol
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Yield
59%

Synthesis routes and methods II

Procedure details

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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